molecular formula C12H21NO B13572377 2-(Adamantyl)ethoxyamine

2-(Adamantyl)ethoxyamine

Cat. No.: B13572377
M. Wt: 195.30 g/mol
InChI Key: MDEAPARHEJKKRV-UHFFFAOYSA-N
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Description

O-[2-(adamantan-1-yl)ethyl]hydroxylamine is an organic compound with the molecular formula C12H21NO It features an adamantane moiety, a highly stable and rigid structure, attached to an ethyl hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(adamantan-1-yl)ethyl]hydroxylamine typically involves the functionalization of adamantane derivatives. One common method includes the reaction of adamantane with ethylamine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of O-[2-(adamantan-1-yl)ethyl]hydroxylamine may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

O-[2-(adamantan-1-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and organometallic reagents are frequently employed.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted adamantane derivatives .

Scientific Research Applications

O-[2-(adamantan-1-yl)ethyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of O-[2-(adamantan-1-yl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity, allowing the compound to effectively bind to target proteins or enzymes. This interaction can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, known for its stability and use in antiviral drugs.

    1-Adamantylamine: A derivative with similar structural properties but different functional groups.

    2-Adamantanone: Another derivative with a ketone group instead of a hydroxylamine group.

Uniqueness

O-[2-(adamantan-1-yl)ethyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

O-[2-(1-adamantyl)ethyl]hydroxylamine

InChI

InChI=1S/C12H21NO/c13-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2

InChI Key

MDEAPARHEJKKRV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCON

Origin of Product

United States

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